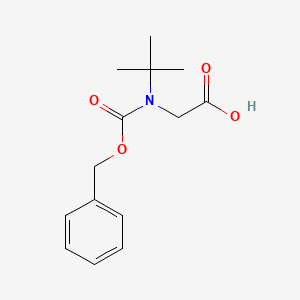
tert-butyl N-(imidazolidin-2-ylidene)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(imidazolidin-2-ylidene)carbamate is a chemical compound that has garnered significant attention in recent years within the scientific research community.
Preparation Methods
The synthesis of tert-butyl N-(imidazolidin-2-ylidene)carbamate typically involves the incorporation of a carbonyl group into a vicinal diamine. This process can be achieved through several synthetic routes, including:
Direct incorporation of the carbonyl group into 1,2-diamines: This method involves the reaction of 1,2-diamines with carbonylating agents such as phosgene or chloroformates.
Diamination of olefins: This approach involves the addition of diamines to olefins, followed by cyclization to form the imidazolidin-2-one structure.
Intramolecular hydroamination of linear urea derivatives: This method involves the cyclization of linear urea derivatives to form the imidazolidin-2-one ring.
Aziridine ring expansion: This approach involves the expansion of aziridine rings to form the imidazolidin-2-one structure.
Chemical Reactions Analysis
Tert-butyl N-(imidazolidin-2-ylidene)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, depending on the reaction conditions.
Cyclization: The compound can undergo cyclization reactions to form more complex structures.
Scientific Research Applications
Tert-butyl N-(imidazolidin-2-ylidene)carbamate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric transformations.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-(imidazolidin-2-ylidene)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function. This interaction can lead to the modulation of various biological pathways and processes .
Comparison with Similar Compounds
Tert-butyl N-(imidazolidin-2-ylidene)carbamate can be compared with other similar compounds, such as imidazolidin-2-ones and benzimidazolidin-2-ones. These compounds share similar structural motifs but differ in their specific chemical properties and applications. For example:
Imidazolidin-2-ones: These compounds are widely used in pharmaceuticals and as chiral auxiliaries in asymmetric transformations.
Benzimidazolidin-2-ones: These compounds have applications in the synthesis of natural products and other biologically active molecules.
Imidazolidine-2-thione: This compound has been reported to exhibit antimicrobial, antifungal, and antithyroid properties.
This compound stands out due to its unique structure and versatile applications across various fields.
Properties
Molecular Formula |
C8H15N3O2 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
tert-butyl N-(4,5-dihydro-1H-imidazol-2-yl)carbamate |
InChI |
InChI=1S/C8H15N3O2/c1-8(2,3)13-7(12)11-6-9-4-5-10-6/h4-5H2,1-3H3,(H2,9,10,11,12) |
InChI Key |
RMVWLHAAAGYUMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


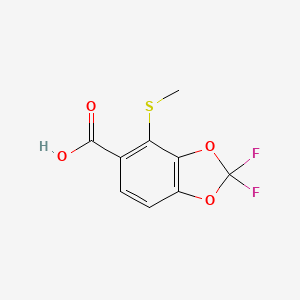
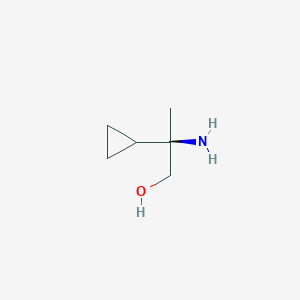
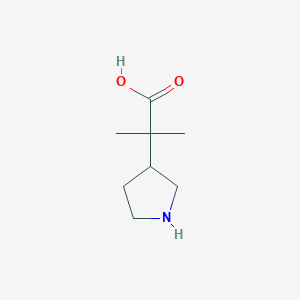

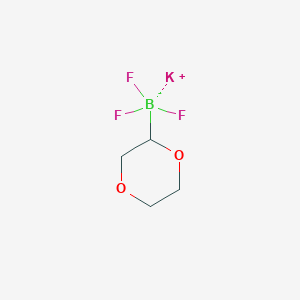
![Tert-butyl 7-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13502799.png)
![Tert-butyl 4-hydroxy-4-[3-(trifluoromethoxy)phenyl]piperidine-1-carboxylate](/img/structure/B13502811.png)
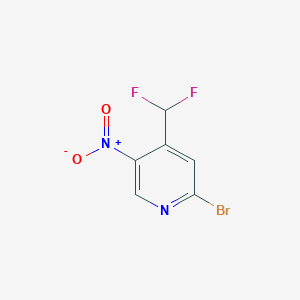
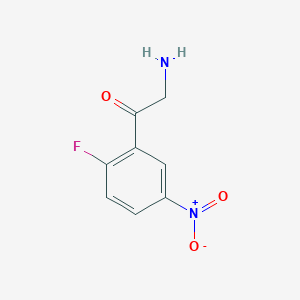
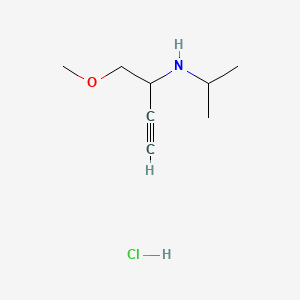
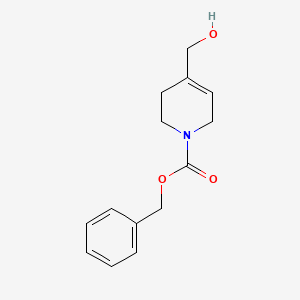
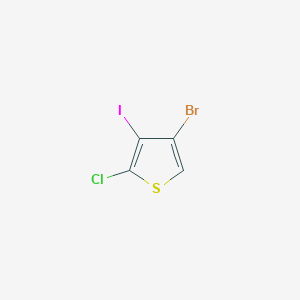
![Methyl2-[4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate](/img/structure/B13502856.png)
